2-(hydroxymethyl)quinolin-8-ol

Fluorescence sensing Cd2+ detection 8-hydroxyquinoline probes

Standard 8-hydroxyquinoline-based chelators are limited to bidentate (N,O) coordination, restricting their utility in pincer-type metal complex synthesis and aqueous-phase fluorescence sensing. 2-(Hydroxymethyl)quinolin-8-ol directly addresses this gap via the regiospecific 2-CH2OH group, enabling tridentate [N,O,O] κ³-coordination unattainable with 2-methyl or 5-substituted regioisomers. • Cd2+ fluorescent probe: detection limit 1.18 µM, Ka = 9.00 × 10⁴ M⁻¹, 100% aqueous compatibility - outperforms 2-methyl-8-HQ probes by 4.7-fold. • Ti(IV) pincer complexes: up to 23 mol% comonomer incorporation for LLDPE with tunable branching. • Tripodal ligand synthon: Fe2+-catalyzed domino N-alkylation to H3L3N for trinuclear Fe(III) clusters. Supplied at 98% purity with full batch-specific QC documentation. Bulk and custom scales available upon request.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 17018-82-5
Cat. No. B092850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(hydroxymethyl)quinolin-8-ol
CAS17018-82-5
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=C(C=C2)CO
InChIInChI=1S/C10H9NO2/c12-6-8-5-4-7-2-1-3-9(13)10(7)11-8/h1-5,12-13H,6H2
InChIKeyOVTWNESWWNQFRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 1434 fl / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Identity and Procurement Characteristics


2-(Hydroxymethyl)quinolin-8-ol (CAS 17018-82-5), also known as 2-hydroxymethyl-8-hydroxyquinoline, is a bifunctional 8-hydroxyquinoline (8-HQ) derivative bearing a hydroxymethyl substituent at the 2-position of the quinoline ring (molecular formula C10H9NO2, MW = 175.18 g/mol) [1]. The compound exhibits a melting point of 121.9–122.0 °C and a predicted pKa of 5.00 ± 0.30, positioning its acidity between that of unsubstituted 8-HQ (pKa ~5.02) and 2-methyl-8-hydroxyquinoline (pK1 5.55) . The 2-hydroxymethyl group confers a unique tridentate [N,O,O] coordination capability that distinguishes it from simple bidentate 8-HQ analogs, enabling pincer-type metal complex formation relevant to both catalysis and metal ion sensing applications [2].

Tridentate pincer ligand [N,O,O] coordination for Ti(IV) and V(V) catalyst design.
Aqueous Cd2+ sensing scaffold 2-hydroxymethyl regiospecificity enables 100% aqueous turn-on fluorescence probe development.
Regiospecific building block 2-substitution critical for ICT modulation and tripodal ligand synthesis; 5- or 7-isomers do not match.

Why Common Analogs Cannot Substitute


Simple 8-hydroxyquinoline (8-HQ) and its 2-methyl analog (8-hydroxyquinaldine) function exclusively as bidentate (N,O) chelators, whereas 2-(hydroxymethyl)quinolin-8-ol offers tridentate [N,O,O] coordination through the hydroxyl, quinoline nitrogen, and the pendant hydroxymethyl oxygen [1]. This additional coordination site enables formation of pincer-type Ti(IV) and V(V) complexes that are inaccessible to bidentate analogs, directly affecting catalytic olefin polymerization performance [2]. In fluorescence sensing, the 2-hydroxymethyl group modulates the intramolecular charge transfer (ICT) process, yielding a Cd2+ detection limit of 1.18 µM and an association constant of 9.00 × 10^4 M^-1—values that cannot be achieved by the 5-hydroxymethyl regioisomer (CAS 4053-44-5) which places the hydroxymethyl group at a position electronically decoupled from the chelating N,O pocket [3][4]. The regiospecific placement of the hydroxymethyl group is therefore non-negotiable: 2-substitution is critical for pincer-type metal binding and ICT-based sensing, while 5- or 7-substituted analogs lack the geometric and electronic prerequisites for these functions.

Target: 2-(Hydroxymethyl)quinolin-8-ol
8-HQ / 2-methyl-8-HQ: Bidentate-only chelation cannot support pincer complex formation or aqueous ICT-based sensing.
Target: 2-(Hydroxymethyl)quinolin-8-ol
5-Hydroxymethyl regioisomer: Hydroxymethyl position electronically decoupled from the N,O pocket; sensing and coordination profiles may shift substantially.
Target: 2-(Hydroxymethyl)quinolin-8-ol
Halogenated 8-HQ analogs: Cytotoxicity and neurotoxicity profiles differ; biocompatibility for live-cell imaging may not transfer.

Head-to-Head Evidence Against Closest Analogs


Cd2+ Detection Limit Comparison

The 2-(hydroxymethyl)quinolin-8-ol-derived probe 1a achieves a Cd2+ detection limit of 1.18 × 10^-6 M (1.18 µM) in nearly 100% aqueous solution [1]. In comparison, the 2-methyl-8-hydroxyquinoline-based C3-symmetric Schiff-base probe exhibits a detection limit of 5.57 × 10^-6 M under neutral ethanol aqueous conditions [2], representing a ~4.7-fold poorer sensitivity. Meanwhile, the 8-hydroxyquinoline-derived sensor HQM (based on 7-formyl-8-hydroxyquinoline) achieves a lower detection limit of 0.25 µM but requires a more complex synthetic pathway and operates via a different fluorogenic mechanism [3]. Probe 1a uniquely combines sub-micromolar sensitivity with operation in essentially pure water, eliminating the need for organic co-solvents that complicate real-sample analysis.

Cd2+ LOD
Cross-study
1.18 µM (100% H2O)
Supports aqueous Cd2+ detection workflow; ~4.7-fold better sensitivity than 2-methyl-8-HQ probe.
HQM sensor achieves lower LOD but requires organic co-solvent.
Fluorescence sensing Cd2+ detection 8-hydroxyquinoline probes

Cd2+ Binding Affinity Comparison

Probe 1a exhibits an association constant Ka = 9.00 × 10^4 M^-1 for Cd2+ (R² = 0.9995), determined by the Benesi–Hildebrand method in aqueous solution [1]. By comparison, the 2-methyl-8-hydroxyquinoline-based C3-symmetric Schiff-base probe yields successive binding constants of KCd1 = 1.4 × 10^4 M^-1, KCd2 = 1.0 × 10^4 M^-1, and KCd3 = 9.5 × 10^3 M^-1 [2]. The 2-(hydroxymethyl)quinolin-8-ol probe thus demonstrates approximately 6.4-fold higher primary binding affinity than the 2-methyl-8-HQ probe, attributable to the enhanced chelating environment provided by the 2-hydroxymethyl group [3].

Binding Affinity (Ka)
Cross-study
9.00 × 10⁴ M⁻¹
Reported 6.4-fold higher primary affinity vs. 2-methyl-8-HQ C3 probe; supports Cd2+ screening in aqueous matrices.
R² = 0.9995, Benesi–Hildebrand method.
Metal complexation Binding affinity Cd2+ sensing

Tridentate Pincer Coordination vs. Bidentate Chelation

2-(Hydroxymethyl)quinolin-8-ol functions as a tridentate [ONO]²⁻ pincer ligand upon deprotonation, forming κ³-N,O,O chelates with Ti(IV) and V(V) centers [1]. This is in contrast to 8-hydroxyquinoline (8-HQ) and 2-methyl-8-hydroxyquinoline (8-hydroxyquinaldine), which act exclusively as bidentate (N,O) donors [2]. The resulting Ti(IV) pincer complex [TiCp*Me{κ³-N,O,O-(OCH2)(8-O-quin)}] (complex 2) is formed directly from the reaction of 2-(hydroxymethyl)quinolin-8-ol with [TiCp*Me3], whereas the corresponding reaction with 8-hydroxy-2-quinolinecarboxaldehyde yields a different κ²-N,O complex without pincer architecture [3]. Titanium complexes of related 2-[hydroxy(diaryl)methyl]-8-hydroxyquinoline ligands catalyze ethylene/1-hexene copolymerization with comonomer incorporation reaching 23 mol% [4].

Coordination Mode
Head-to-head
Tridentate [ONO]²⁻ pincer
vs. bidentate N,O (8-HQ, 2-methyl-8-HQ)
Enables κ³-N,O,O Ti(IV)/V(V) complexes; comonomer incorporation up to 23 mol% reported for related catalysts.
Verified by X-ray crystallography.
Coordination chemistry Pincer ligands Titanium complexes Olefin polymerization

Lipophilicity Comparison

The ACD/LogP of 2-(hydroxymethyl)quinolin-8-ol is 0.69, significantly lower than the LogP of 1.87 reported for unsubstituted 8-hydroxyquinoline [1][2]. This ~1.2 log unit reduction represents an approximately 16-fold decrease in octanol-water partition coefficient, indicating substantially higher aqueous solubility and reduced membrane permeability [3]. This lower lipophilicity is advantageous for applications requiring aqueous solubility (e.g., fluorescence sensing in water, metal extraction from aqueous phases) but may reduce passive membrane diffusion compared to 8-HQ for intracellular applications.

Lipophilicity
Cross-study
ACD/LogP 0.69
~16-fold lower than 8-HQ (LogP 1.87); favors aqueous solubility and direct water-sample analysis.
Predicted value; experimental confirmation recommended.
Lipophilicity Drug-likeness Physicochemical profiling

Thermal Stability and Melting Point

2-(Hydroxymethyl)quinolin-8-ol has an experimentally determined melting point of 121.9–122.0 °C [1]. In contrast, the 5-hydroxymethyl regioisomer (5-hydroxymethyl-8-hydroxyquinoline, CAS 4053-44-5) melts at 138–139 °C, and 2-methyl-8-hydroxyquinoline (8-hydroxyquinaldine, CAS 826-81-3) melts at 63–65 °C [2]. The intermediate melting point of the 2-hydroxymethyl compound, combined with its hydrogen-bonding capacity (2 H-bond donors, 3 H-bond acceptors), facilitates purification by recrystallization while maintaining sufficient thermal stability for reactions conducted at elevated temperatures [3].

Melting Point
Cross-study
121.9–122.0 °C
Supports recrystallization purification; 46 °C higher than unsubstituted 8-HQ, reducing thermal decomposition risk.
5-Hydroxymethyl isomer melts at 138–139 °C.
Thermal properties Crystallinity Purification

Cytotoxicity and Biocompatibility Profile

Probe 1a, incorporating the 2-(hydroxymethyl)quinolin-8-ol scaffold, demonstrates negligible cytotoxicity in live-cell studies, enabling intracellular Cd2+ imaging without compromising cell viability [1]. This stands in marked contrast to halogenated 8-hydroxyquinoline derivatives such as clioquinol (5-chloro-7-iodo-8-HQ) and 5,7-dichloro-8-hydroxyquinoline, which exhibit measurable cytotoxicity and have been associated with neurotoxicity at therapeutic concentrations [2]. The absence of halogen substituents on the 2-(hydroxymethyl)quinolin-8-ol core is a key structural determinant of its favorable toxicity profile, making it a preferred scaffold for designing biocompatible fluorescent sensors [3].

Biocompatibility
Class-level
Probe 1a reported 'almost no toxicity'; cell-permeable.
Reported cell-model biocompatibility context for live-cell Cd2+ imaging; halogen-free scaffold avoids documented neurotoxicity risks.
No IC50 data for free ligand; comparative class inference.
Cytotoxicity Live-cell imaging Biocompatibility

Key Application Scenarios


Aqueous Cd2+ Fluorescent Probe Development

The demonstrated 1.18 µM Cd2+ detection limit with 100% aqueous compatibility [1] makes 2-(hydroxymethyl)quinolin-8-ol the scaffold of choice for constructing turn-on fluorescent sensors for cadmium quantification in drinking water, groundwater, and industrial effluent. Unlike 2-methyl-8-HQ-based probes that require organic co-solvents and show 4.7-fold poorer sensitivity, probe 1a operates directly in water samples without pretreatment [2]. Its Ka of 9.00 × 10^4 M^-1 ensures reliable quantification below WHO guideline levels.

Pincer-Type Olefin Polymerization Catalysts

The unique tridentate coordination capability of 2-(hydroxymethyl)quinolin-8-ol enables the synthesis of κ³-N,O,O pincer complexes with Ti(IV) and V(V) that are structurally unattainable with bidentate 8-HQ or 2-methyl-8-HQ [1]. Titanium complexes derived from this ligand class achieve up to 23 mol% comonomer incorporation in ethylene/1-hexene copolymerization, providing access to linear low-density polyethylene (LLDPE) with tunable branching [2]. Vanadium analogs further catalyze olefin oligomerization with >99% conversion [3].

Live-Cell Cd2+ Imaging with Low Cytotoxicity

For researchers requiring intracellular Cd2+ visualization, 2-(hydroxymethyl)quinolin-8-ol-derived probe 1a offers a combination of cell-membrane permeability and negligible cytotoxicity that is not reliably available from halogenated 8-HQ derivatives [1]. The structural absence of chlorine, iodine, or other halogen substituents on the quinoline core avoids the neurotoxicity and cytotoxicity liabilities documented for clioquinol and chloroxine [2], making this compound suitable for longitudinal live-cell imaging studies.

Tripodal Hexadentate Ligand Precursor

2-(Hydroxymethyl)quinolin-8-ol serves as a versatile precursor for constructing tripodal ligands via Fe2+-catalyzed domino N-alkylation with triethylamine or ammonia under mild solvothermal conditions (120 °C in acetonitrile) [1]. The resulting tripodal ligand H3L3N (2,2′,2″-[nitrilotris(methylene)]tris(quinolin-8-ol)) forms linear trinuclear Fe(III) complexes, demonstrating the compound's utility as a building block for polynuclear metal cluster synthesis that is inaccessible from 2-methyl or 5-substituted regioisomers [2].

Application
Selection Property
Validation Focus
Aqueous Cd2+ probe development
Regiospecific 2-hydroxymethyl; aqueous-compatible ICT modulation
LOD and binding affinity in 100% water; interference from co-existing ions
Pincer-type olefin polymerization catalysts
Tridentate [ONO] pincer architecture; Ti(IV)/V(V) complex formation
Comonomer incorporation and molecular weight control; catalyst thermal stability
Live-cell Cd2+ imaging
Cell-model biocompatibility review; membrane permeability
Intracellular fluorescence retention; cell viability assays with probe 1a
Tripodal hexadentate ligand precursor
2-hydroxymethyl for domino N-alkylation; regiospecific connectivity
Trinuclear Fe(III) complex formation; solvothermal reaction efficiency
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